molecular formula C16H14N2O2 B2376065 2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 300708-62-7

2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No. B2376065
CAS RN: 300708-62-7
M. Wt: 266.3
InChI Key: PQHOATIQUUPPPV-UHFFFAOYSA-N
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Description

This compound is a derivative of imidazo[1,2-a]pyridine, which is a type of nitrogen-containing heterocycle . The presence of the methoxyphenyl and carbaldehyde groups could potentially influence its chemical properties and reactivity.


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For instance, the carbaldehyde group can be involved in nucleophilic addition reactions .

Scientific Research Applications

Suzuki–Miyaura Coupling

This compound could potentially be used in Suzuki–Miyaura (SM) coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Synthesis of Thiophene Derivatives

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . This compound could potentially be used in the synthesis of thiophene derivatives.

Development of Medicinal Scaffolds

Heterocycles based on the 1,2,3-triazole moiety have been utilized in the development of several medicinal scaffolds that demonstrate anti-HIV, antitubercular, antiviral, antibacterial, and anticancer activities . This compound could potentially be used in the development of these medicinal scaffolds.

Antiproliferative Activity

The compound could potentially be used in the development of drugs with antiproliferative activity. Antiproliferative drugs inhibit cell growth and multiplication, and are often used in the treatment of cancer .

Vilsmeier-Haack Formylation Reaction

Our group has successfully employed the Vilsmeier-Haack formylation reaction to obtain various pyrazole-4-carbaldehydes from commercially available 1-phenyl-1 H -pyrazol-3-ol and utilized them to prepare fluorescent sensors . This compound could potentially be used in the Vilsmeier-Haack formylation reaction.

Preparation of Fluorescent Sensors

As mentioned above, this compound could potentially be used in the preparation of fluorescent sensors . Fluorescent sensors are used in various fields, including biology, chemistry, medicine, and environmental science, for the detection and measurement of ions, small molecules, and proteins.

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors such as its reactivity, toxicity, and handling procedures. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-11-7-8-18-14(10-19)16(17-15(18)9-11)12-3-5-13(20-2)6-4-12/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHOATIQUUPPPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)C=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde

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